molecular formula C₁₆H₁₇BrClNO₄ B1153906 8-Chloro-norlaudanosoline Hydrobromide

8-Chloro-norlaudanosoline Hydrobromide

Cat. No.: B1153906
M. Wt: 402.67
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-norlaudanosoline Hydrobromide is a halogenated derivative of norlaudanosoline, a pivotal intermediate in the biosynthesis of morphinan and benzylisoquinoline alkaloids . Structurally, it features a tetrahydroisoquinoline core substituted with chlorine at the 8-position and a brominated benzyl group at the 1-position, forming a hydrobromide salt.

Properties

Molecular Formula

C₁₆H₁₇BrClNO₄

Molecular Weight

402.67

Synonyms

8-Chloro-1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 8-Chloro-norlaudanosoline Hydrobromide with its brominated analogs:

Property This compound 6’-Bromo-norlaudanosoline Hydrobromide 5’-Bromo-norlaudanosoline Hydrobromide
Molecular Formula C₁₆H₁₆BrClNO₄ (inferred) C₁₆H₁₆Br₂NO₄ C₁₆H₁₇Br₂NO₄
Molecular Weight ~447.12 (estimated) 447.12 447.12
Halogen Substituents 8-Cl, 2-Br (benzyl group) 6’-Br (benzyl group), 8-Cl (synonym conflict) 5’-Br (benzyl group)
CAS Number Not explicitly listed 72258-95-8 Not available
Applications Biosynthetic intermediate Biosynthetic intermediate Biosynthetic intermediate
Storage Conditions Not available 2–8°C, protected from light and air No data available

Notes on Structural Differences:

  • Positional Isomerism: The primary distinction lies in the substitution pattern of halogens. The 8-chloro derivative has chlorine at the 8-position of the isoquinoline ring, while brominated analogs (5’- and 6’-bromo) feature bromine at different positions on the benzyl group .

Pharmacological Potential (Inferred from Related Alkaloids)

While direct data for this compound are scarce, structurally related compounds like galanthamine hydrobromide () exhibit acetylcholinesterase inhibition, a mechanism used in Alzheimer’s therapy . The chlorine or bromine substitutions in norlaudanosoline derivatives may modulate similar bioactivities, warranting further investigation.

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